molecular formula C11H8BrFIN3O B11065564 N-(4-bromo-2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide

N-(4-bromo-2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide

Cat. No.: B11065564
M. Wt: 424.01 g/mol
InChI Key: TYLUWYZCJSYTFX-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a complex structure with multiple halogen substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring.

    Formation of Pyrazole Ring: Cyclization reactions to form the pyrazole ring.

    Acetamide Formation: Coupling of the pyrazole derivative with an acetamide precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different halogen atoms, while oxidation or reduction could modify the acetamide or pyrazole moieties.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action for N-(4-bromo-2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide
  • N-(4-bromo-2-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)acetamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is unique due to the specific combination of halogen atoms and the pyrazole ring, which can confer distinct chemical properties and reactivity. This uniqueness can make it particularly valuable for certain applications where these properties are advantageous.

Properties

Molecular Formula

C11H8BrFIN3O

Molecular Weight

424.01 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4-iodopyrazol-1-yl)acetamide

InChI

InChI=1S/C11H8BrFIN3O/c12-7-1-2-10(9(13)3-7)16-11(18)6-17-5-8(14)4-15-17/h1-5H,6H2,(H,16,18)

InChI Key

TYLUWYZCJSYTFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)CN2C=C(C=N2)I

Origin of Product

United States

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